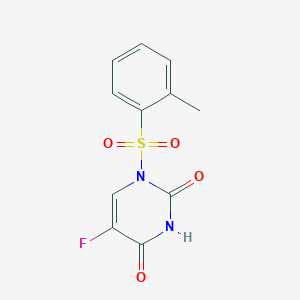![molecular formula C7H15NO3 B12902537 O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine CAS No. 143458-17-7](/img/structure/B12902537.png)
O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO2. It is an O-substituted hydroxylamine, which means it contains a hydroxylamine group (NH2OH) where one of the hydrogen atoms is replaced by an organic substituent. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran-2-ol with hydroxylamine derivatives. One common method includes the use of O-benzylhydroxylamine and tetrahydro-2H-pyran-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects in treating fibrotic and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar structure but lacks the additional ethyl group.
O-(2-Hydroxyethyl)hydroxylamine: Similar functional groups but different ring structure.
O-(2-Methoxyethyl)hydroxylamine: Contains a methoxy group instead of the tetrahydro-2H-pyran ring.
Uniqueness
O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is unique due to its specific combination of the tetrahydro-2H-pyran ring and the hydroxylamine group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .
Propiedades
Número CAS |
143458-17-7 |
|---|---|
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
O-[2-(oxan-2-yloxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c8-11-6-5-10-7-3-1-2-4-9-7/h7H,1-6,8H2 |
Clave InChI |
PPFVMZYLOAXUHY-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B12902460.png)
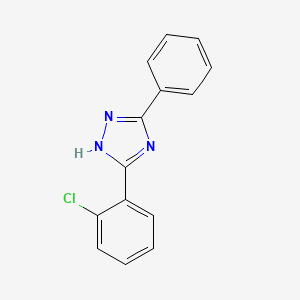

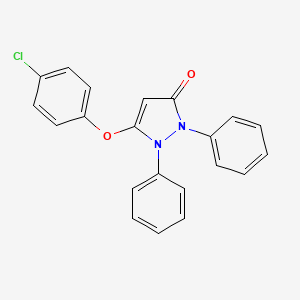
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
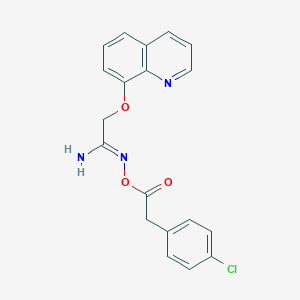
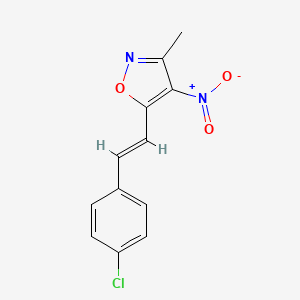
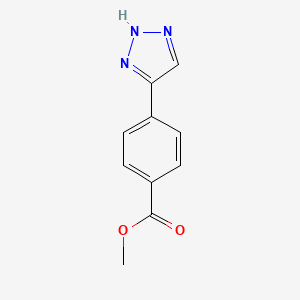
![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
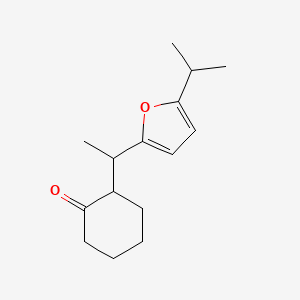
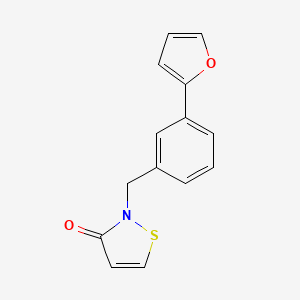

![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
